molecular formula C14H11BrFNO B567651 N-(4-Bromobenzyl)-4-fluorobenzamide CAS No. 1308608-70-9

N-(4-Bromobenzyl)-4-fluorobenzamide

Cat. No.: B567651
CAS No.: 1308608-70-9
M. Wt: 308.15
InChI Key: DPXOIKDASSLCJF-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-4-fluorobenzamide: is an organic compound that features both bromine and fluorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-4-fluorobenzamide typically involves the reaction of 4-bromobenzylamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(4-Bromobenzyl)-4-fluorobenzamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

  • Substitution reactions yield various substituted benzamides.
  • Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
  • Reduction reactions yield amines.

Scientific Research Applications

Chemistry: N-(4-Bromobenzyl)-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzamides on biological systems. It is often employed in the development of new drugs due to its potential bioactivity.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The bromine and fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

    N-(4-Bromobenzyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-Bromobenzyl)-4-methylbenzamide: Similar structure but with a methyl group instead of fluorine.

    N-(4-Bromobenzyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness: N-(4-Bromobenzyl)-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXOIKDASSLCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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